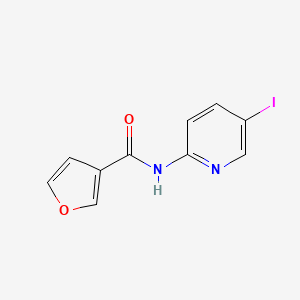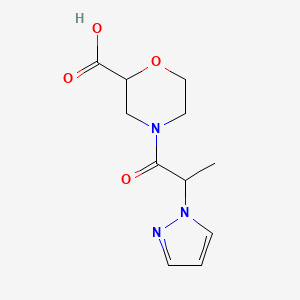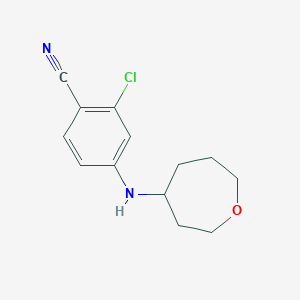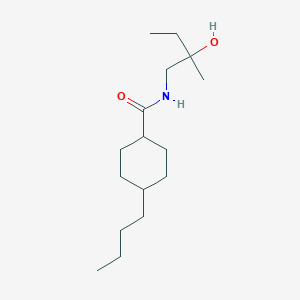
N-(5-iodopyridin-2-yl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-iodopyridin-2-yl)furan-3-carboxamide, also known as IPF, is a synthetic compound that has been widely used in scientific research applications. IPF is a potent inhibitor of the protein kinase CK1α, which plays a crucial role in various cellular processes, including cell division, circadian rhythm, and DNA damage response.
作用机制
N-(5-iodopyridin-2-yl)furan-3-carboxamide acts as a competitive inhibitor of CK1α by binding to the ATP-binding pocket of the kinase domain. The binding of N-(5-iodopyridin-2-yl)furan-3-carboxamide prevents the binding of ATP and substrate to CK1α, thus inhibiting its activity. The crystal structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide bound to CK1α has been solved, revealing the key interactions between the inhibitor and the kinase domain.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CK1α by N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to affect the phosphorylation of various protein substrates, leading to changes in cellular processes such as cell division, circadian rhythm, and DNA damage response. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Mcl-1. In addition, N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
实验室实验的优点和局限性
One of the advantages of using N-(5-iodopyridin-2-yl)furan-3-carboxamide in lab experiments is its high potency and selectivity towards CK1α. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to be a more potent inhibitor of CK1α than other known inhibitors, such as D4476 and IC261. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-(5-iodopyridin-2-yl)furan-3-carboxamide is its cytotoxicity towards some cell lines, which may affect the interpretation of the results.
未来方向
There are several future directions for the use of N-(5-iodopyridin-2-yl)furan-3-carboxamide in scientific research. One direction is the investigation of the role of CK1α in cancer and other diseases. CK1α has been shown to be dysregulated in various cancers, making it a potential therapeutic target. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. Another direction is the development of new CK1α inhibitors based on the structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide. The crystal structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide bound to CK1α provides valuable information for the design of new inhibitors with improved potency and selectivity. Finally, the use of N-(5-iodopyridin-2-yl)furan-3-carboxamide in combination with other inhibitors or chemotherapeutic agents may lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of N-(5-iodopyridin-2-yl)furan-3-carboxamide involves the reaction between 5-iodopicolinic acid and furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N-(5-iodopyridin-2-yl)furan-3-carboxamide in good purity and yield.
科学研究应用
N-(5-iodopyridin-2-yl)furan-3-carboxamide has been extensively used in scientific research to investigate the role of CK1α in various cellular processes. CK1α is a ubiquitous protein kinase that phosphorylates a wide range of protein substrates, including transcription factors, signaling molecules, and structural proteins. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to inhibit CK1α activity in vitro and in vivo, leading to the discovery of new CK1α substrates and signaling pathways. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been used to study the circadian rhythm, as CK1α plays a critical role in regulating the clock gene expression. In addition, N-(5-iodopyridin-2-yl)furan-3-carboxamide has been used to investigate the DNA damage response, as CK1α is involved in the activation of the DNA damage checkpoint.
属性
IUPAC Name |
N-(5-iodopyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-8-1-2-9(12-5-8)13-10(14)7-3-4-15-6-7/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNWIDZSUNIBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodopyridin-2-yl)furan-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)




![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)